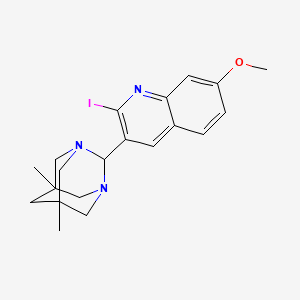

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane, also known as IQDMA, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Derivatives

The compound is related to a family of 1,3-diazaadamantane derivatives. Research indicates the synthesis of new derivatives containing quinoline fragments, highlighting the potential for chemical modification and exploration of new compounds with varied applications (Arutyunyan et al., 2014).

Weak Interaction and Molecular Complex Formation

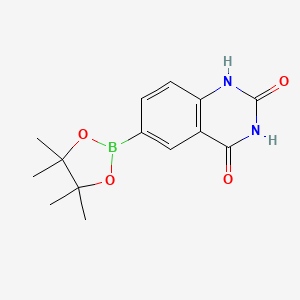

Studies on similar compounds, such as barbituric acid derivatives, have shown the formation of steady intermolecular "sandwich" complexes. This is facilitated by weak interactions like hydrogen bonds and π–π stacking, which could be relevant for the development of novel molecular assemblies or materials (Khrustalev et al., 2008).

Catalytic Applications

Research has also explored the use of similar compounds in catalytic processes. For instance, enantioselective palladium-catalyzed substitutions using sulfur-containing pyridine ligands have been studied, which could open avenues for asymmetric synthesis and catalysis (Chelucci & Cabras, 1996).

Chemosensor Development

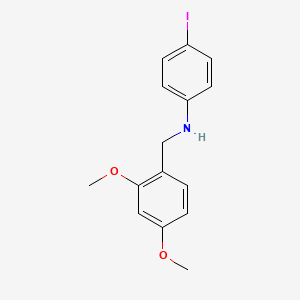

Compounds similar to the one have been investigated for their potential as chemosensors. For example, derivatives of diaza-18-crown-6 have shown selective response to certain metal ions, indicating potential applications in metal ion detection and environmental monitoring (Prodi et al., 2001).

Synthesis of Analgesics

Another area of interest is the synthesis of analgesic compounds. Research combining diazaadamantane and monoterpene moieties has led to the creation of potent analgesics, suggesting that modifications to the core structure of (1R,3S,5r,7r)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane could yield therapeutically relevant compounds (Ponomarev et al., 2017).

Antibacterial Drug Development

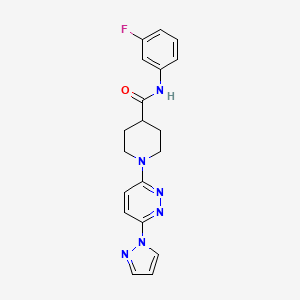

There is evidence for the design and synthesis of derivatives for potent antibacterial activity against respiratory pathogens. This highlights the potential of such compounds in the development of new antibacterial drugs (Odagiri et al., 2013).

properties

IUPAC Name |

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24IN3O/c1-19-8-20(2)11-23(9-19)18(24(10-19)12-20)15-6-13-4-5-14(25-3)7-16(13)22-17(15)21/h4-7,18H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFGRQCIVUJOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CN(C1)C(N(C2)C3)C4=C(N=C5C=C(C=CC5=C4)OC)I)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2529537.png)

![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2529547.png)

![N-(2,4-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2529550.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)